molecular formula C18H19F2NO B1624614 Bis(4-fluorophenyl)(piperidin-4-yl)methanol CAS No. 60284-98-2

Bis(4-fluorophenyl)(piperidin-4-yl)methanol

Cat. No. B1624614
CAS RN: 60284-98-2
M. Wt: 303.3 g/mol
InChI Key: XCBRQKMHQPWSGQ-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)(piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C18H19F2NO and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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properties

CAS RN

60284-98-2

Product Name

Bis(4-fluorophenyl)(piperidin-4-yl)methanol

Molecular Formula

C18H19F2NO

Molecular Weight

303.3 g/mol

IUPAC Name

bis(4-fluorophenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C18H19F2NO/c19-16-5-1-13(2-6-16)18(22,15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,15,21-22H,9-12H2

InChI Key

XCBRQKMHQPWSGQ-UHFFFAOYSA-N

SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 31.2 g (0.079 mole) of α,α-bis-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinemethanol in 400 ml of absolute ethanol was hydrogenated at 50 psi and 70° C. over 5% palladium-on-carbon over the weekend. The mixture was filtered and the filtrate was concentrated under reduced pressure to give a gum as residue. Methylene chloride was added to the residue and the gum crystallized. The mixture was diluted with petroleum ether and the solid was collected by filtration, washed with petroleum ether and dried to yield 22 g (99%) of white solid which was recrystallized from isopropyl ether and 2-propanol, m.p. 159.5°-160.5° C.
Name
α,α-bis-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinemethanol
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

The above bis(4-fluorophenyl)(pyridin-4-yl)methanol (0.73 g, 2.45 mmol) was hydrogenated (60 pounds per square inch) in the presence of platinum oxide (0.1 g) catalyst in acetic acid (15 mL) for 6 hours at room temperature. The reaction mixture was filtered and concentrated. The concentrated filtrate was diluted with ice/water (20 mL) and neutralized with 10% aqueous sodium carbonate. The title product was collected by filtration. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.46-7.54 (m, 4H), 7.051-7.13 (m, 4H), 5.35-5.45 (bs, 1H), 2.87-2.97 (d, J=6.2 Hz, 2H), 2.45-2.56 (m, 3H), 1.24-1.38 (m, 2H), 1.16-1.22 (m, 2H); MS (DCI/NH3) m/z 304 (M+H)+.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

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